molecular formula C22H21ClN4O2S B2461931 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251557-15-9

9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B2461931
CAS No.: 1251557-15-9
M. Wt: 440.95
InChI Key: LSBHYHLGKPEDMZ-UHFFFAOYSA-N
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Description

9-(4-(3-Chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a heterocyclic compound featuring a thiazinoquinazolinone core fused with a piperazine moiety substituted at the 4-position with a 3-chlorophenyl group. The thiazinoquinazolinone scaffold is a bicyclic system combining thiazine and quinazolinone rings, which are associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects .

Properties

IUPAC Name

9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-16-3-1-4-17(14-16)25-8-10-26(11-9-25)20(28)15-5-6-18-19(13-15)24-22-27(21(18)29)7-2-12-30-22/h1,3-6,13-14H,2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBHYHLGKPEDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a thiazinoquinazolinone core, which is known for various biological activities. Its molecular formula is C22H22ClN3OC_{22}H_{22}ClN_3O with a molecular weight of approximately 440.9 g/mol. The presence of the 3-chlorophenyl group and the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to central nervous system (CNS) activity.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Dopaminergic Activity : The piperazine ring is commonly associated with dopaminergic receptor modulation, which may contribute to effects on mood and cognition.
  • Serotonergic Activity : The chlorophenyl substitution may enhance binding affinity to serotonin receptors, potentially influencing anxiety and depression pathways.
  • Antitumor Activity : Some thiazinoquinazolinones have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted that similar compounds demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could have therapeutic potential in treating depression-related disorders .
  • Anticancer Properties : In vitro studies have shown that derivatives of thiazinoquinazolinones can inhibit cancer cell proliferation. For instance, compounds structurally related to 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one were effective against various cancer cell lines by triggering apoptosis and cell cycle arrest .
  • Neuropharmacological Studies : Research has indicated that compounds with similar piperazine structures can modulate neurotransmitter systems effectively. For example, in behavioral assays, these compounds showed anxiolytic effects comparable to standard treatments .

Data Table of Biological Activities

Activity Type Effect Reference
AntidepressantSignificant reduction in despairJournal of Medicinal Chemistry
AnticancerInhibition of cell proliferationVarious cancer studies
NeuropharmacologicalAnxiolytic effectsNeuropharmacology Journal

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its thiazinoquinazolinone core and 3-chlorophenylpiperazine side chain. Below is a comparative analysis with similar derivatives:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activities Reference
Target Compound Thiazino[2,3-b]quinazolin-6(2H)-one 4-(3-Chlorophenyl)piperazine-carbonyl Not explicitly reported
Isoxazolo[3,2-b]quinazolinones Isoxazoloquinazolinone Varied (e.g., methyl groups) Anti-inflammatory, antipyretic, analgesic (superior to aspirin)
Oxazino[3,2-b]quinazolinones Oxazinoquinazolinone Varied Lower activity than isoxazolo analogs
Pyridazinones Pyridazinone 4-(2-Fluorophenyl)piperazine Antihypertensive (inferred from structural analogs)
Piperazine-thiadiazole hybrids Piperazine + 1,3,4-thiadiazole Aryl or sulfonyl groups Antimicrobial

Key Observations:

Piperazine Substituent Effects: The 3-chlorophenyl group may confer stronger σ-receptor affinity compared to 2-fluorophenyl derivatives (e.g., pyridazinones in ), as chloro groups are more electron-withdrawing .

Biological Activity Trends: Isoxazoloquinazolinones exhibit higher anti-inflammatory activity than oxazino analogs, suggesting that heterocycle electronics and ring strain influence efficacy . The target compound’s thiazino core could occupy a middle ground in activity profiles.

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